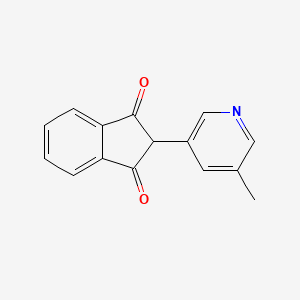![molecular formula C8H4N2OS B13684018 2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
2-Isothiocyanatobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanatobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with carbon disulfide, followed by cyclization with phosgene or its derivatives . Another method involves the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide as an iodine source .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanatobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
2-Isothiocyanatobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isothiocyanatobenzo[d]oxazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Comparison: 2-Isothiocyanatobenzo[d]oxazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other benzo[d]oxazole derivatives. For example, while 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole are primarily known for their antimicrobial properties, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
Propriétés
Formule moléculaire |
C8H4N2OS |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
2-isothiocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c12-5-9-8-10-6-3-1-2-4-7(6)11-8/h1-4H |
Clé InChI |
UNZKUUJWWXVDCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)





![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)

